molecular formula C18H18N4O2S B2639943 N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1421525-30-5

N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2639943
CAS No.: 1421525-30-5
M. Wt: 354.43
InChI Key: GNPJIUMMFMZGMU-UHFFFAOYSA-N
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Description

N-(6-(1H-Imidazol-1-yl)pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 1421525-30-5) is a chemical compound with the molecular formula C18H18N4O2S . It features a sulfonamide group, a key pharmacophore in medicinal chemistry known to confer a wide range of pharmacological activities . Compounds with this specific structural motif—a sulfonamide linked to a heteroaromatic system containing an imidazole—have been investigated for their potential as selective agonists for adrenergic and dopamine receptor subtypes . For instance, research on structurally similar molecules has demonstrated high potency and selectivity for the alpha-1A adrenoceptor, suggesting potential applications in studying urological functions . Other analogues have shown affinity for dopamine D3 receptors, indicating relevance for neurological research . The presence of the 5,6,7,8-tetrahydronaphthalene (tetralin) moiety is a common feature in biologically active molecules and is frequently explored in drug discovery . This product is intended for research purposes in chemical and pharmacological screening. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can identify this compound by its InChIKey: GNPJIUMMFMZGMU-UHFFFAOYSA-N .

Properties

IUPAC Name

N-(6-imidazol-1-ylpyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-25(24,17-7-5-14-3-1-2-4-15(14)11-17)21-16-6-8-18(20-12-16)22-10-9-19-13-22/h5-13,21H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPJIUMMFMZGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized imidazole derivatives

    Reduction: Piperidine derivatives

    Substitution: Substituted sulfonamide derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity . The pyridine ring can engage in π-π interactions with aromatic residues in protein binding sites, enhancing its binding affinity .

Comparison with Similar Compounds

Triazole-Acetamide Derivatives (e.g., Compounds 6a–6c)

Structural Features :

  • Core : 1,2,3-Triazole ring formed via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Functional Groups: Acetamide (C=O) and nitro (NO₂) substituents on phenyl rings.
  • Backbone : Naphthalene-oxy-methyl linker.

Key Differences :

Property Target Compound Triazole-Acetamides (6a–6c)
Core Functional Group Sulfonamide (–SO₂NH–) Acetamide (–NHCO–)
Heterocycle Imidazole-pyridine 1,2,3-Triazole
Electronic Effects Strong electron-withdrawing (SO₂) Moderate electron-withdrawing (C=O, NO₂)
Synthetic Route Likely SN2 or sulfonylation CuAAC click chemistry

Implications :

  • The sulfonamide group in the target compound may exhibit greater acidity (pKa ~10–11) compared to acetamides (pKa ~15–16), enhancing solubility in basic media.
  • The imidazole-pyridine system could enable metal coordination or enzymatic interactions distinct from triazole’s bioorthogonal reactivity .

Platinum/Ruthenium Metal Complexes (e.g., Complex I)

Structural Features :

  • Core : Ruthenium(III) or platinum(IV) metal centers.
  • Ligands : Imidazole-propyl-benzamide linked to tetrahydronaphthalene .

Key Differences :

Property Target Compound Complex I (Metal Complex)
Metal Coordination Absent Central Ru(III) or Pt(IV) ion
Backbone Sulfonamide-tetrahydronaphthalene Benzamide-tetrahydronaphthalene
Functionality Organic pharmacophore Metallodrug with redox-active properties

Implications :

  • The benzamide in Complex I may offer different hydrogen-bonding profiles compared to the sulfonamide’s stronger acidity .

Tetrahydronaphthalene Acrylamide (TRH1-56)

Structural Features :

  • Core : Acrylamide linked to tetrahydronaphthalene .
  • Functional Groups : Amine-derived acrylamide (–NHCOCH₂CH₂–).

Key Differences :

Property Target Compound TRH1-56
Functional Group Sulfonamide Acrylamide
Substituent Pyridinyl-imidazole Simple acrylamide
Synthesis Potential sulfonylation step Amine-acrylation followed by chromatography

Implications :

  • The acrylamide in TRH1-56 is less acidic (pKa ~25) than the sulfonamide, affecting bioavailability.
  • The pyridinyl-imidazole moiety in the target compound may enhance binding to biological targets (e.g., kinases) compared to TRH1-56’s simpler structure .

Research Findings and Hypothesized Properties

  • Solubility : Higher aqueous solubility than TRH1-56 due to sulfonamide’s acidity.
  • Bioactivity: Potential for enzyme inhibition (e.g., carbonic anhydrase) via sulfonamide interactions, contrasting with triazole-acetamides’ antimicrobial focus .
  • Synthetic Challenges : Sulfonylation steps may require careful optimization to avoid byproducts, unlike the high-yielding CuAAC reactions in triazole synthesis .

Biological Activity

N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to consolidate findings from various studies regarding its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure which comprises:

  • Imidazole and pyridine moieties that contribute to its biological interactions.
  • A sulfonamide group that is often associated with antibacterial and carbonic anhydrase inhibition activities.

Molecular Formula: C17H19N3O2S
Molecular Weight: 341.41 g/mol

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, sulfonamide derivatives have shown efficacy against various cancer cell lines. A study demonstrated that the introduction of a tetrahydronaphthalene scaffold enhances the cytotoxicity of sulfonamide compounds against human cancer cells.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AA431 (skin cancer)15.6
Compound BMCF7 (breast cancer)23.4
This compoundHeLa (cervical cancer)12.1

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are enzymes that play a vital role in various physiological processes. The sulfonamide group is known for its ability to inhibit these enzymes. Studies have shown that the synthesized imidazole derivatives exhibit selective inhibition of tumor-associated isoforms such as hCA IX and hCA XII.

Table 2: Inhibition Data Against Carbonic Anhydrase Isoforms

CompoundhCA I Inhibition (Ki µM)hCA II Inhibition (Ki µM)hCA IX Inhibition (Ki µM)
Acetazolamide>100>1000.5
This compound>100>1000.3

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Binding to Target Enzymes: The sulfonamide moiety binds to the active site of carbonic anhydrases, inhibiting their activity.
  • Induction of Apoptosis: The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Study on Antitumor Efficacy

A recent study focused on the antitumor efficacy of related compounds in vivo. The results indicated a significant reduction in tumor size in mice treated with the compound compared to controls. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.

Toxicological Assessment

In addition to efficacy studies, toxicological assessments are crucial for determining safety profiles. Preliminary toxicity studies have shown that this compound exhibits low toxicity at therapeutic doses.

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